![molecular formula C30H27N5O4 B14271232 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base linked to a sugar moiety and a substituted anthracene derivative, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one” involves multiple steps, including the preparation of the purine base, the sugar moiety, and the anthracene derivative, followed by their coupling.
Purine Base Synthesis: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine. The key steps involve cyclization and functional group transformations to obtain the desired purine structure.
Sugar Moiety Synthesis: The sugar moiety, specifically the oxolane ring, can be synthesized from glucose or other suitable starting materials. The synthesis involves protection and deprotection steps to selectively functionalize the hydroxyl groups.
Anthracene Derivative Synthesis: The anthracene derivative can be synthesized through Friedel-Crafts alkylation or acylation reactions, followed by further functionalization to introduce the methyl and amino groups.
Coupling Reaction: The final step involves coupling the purine base, sugar moiety, and anthracene derivative through glycosylation and amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups and the anthracene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups and the anthracene moiety using reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the purine base and anthracene moiety. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted purine and anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, DNA binding, and cellular uptake mechanisms. Its structural similarity to nucleotides makes it a valuable tool in molecular biology.
Medicine
The compound has potential applications in drug development, particularly as an anticancer or antiviral agent. Its ability to interact with biological macromolecules makes it a promising candidate for therapeutic research.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. The anthracene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cellular processes, making the compound effective in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- **9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one
- **this compound
Uniqueness
The compound’s uniqueness lies in its combination of a purine base, a sugar moiety, and an anthracene derivative. This structure allows it to interact with a wide range of biological targets, making it versatile in scientific research and therapeutic applications. Its ability to undergo various chemical reactions also makes it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C30H27N5O4 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one |
InChI |
InChI=1S/C30H27N5O4/c1-16-18-7-4-5-9-20(18)22(21-11-10-17-6-2-3-8-19(17)26(16)21)13-31-30-33-28-27(29(38)34-30)32-15-35(28)25-12-23(37)24(14-36)39-25/h2-11,15,23-25,36-37H,12-14H2,1H3,(H2,31,33,34,38)/t23-,24+,25+/m0/s1 |
Clave InChI |
WQVBIILHIMKJCL-ISJGIBHGSA-N |
SMILES isomérico |
CC1=C2C(=C(C3=CC=CC=C13)CNC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O)C=CC7=CC=CC=C72 |
SMILES canónico |
CC1=C2C(=C(C3=CC=CC=C13)CNC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O)C=CC7=CC=CC=C72 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
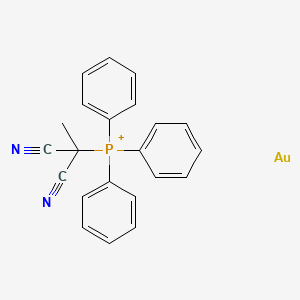
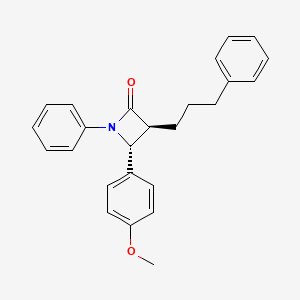
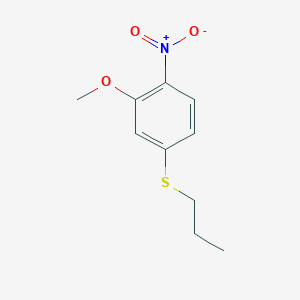
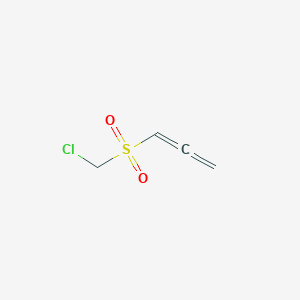
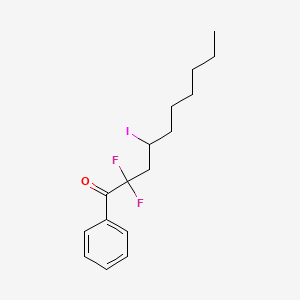
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
